molecular formula C10H9BrO3 B6255506 (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid CAS No. 60491-16-9

(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid

Cat. No.: B6255506
CAS No.: 60491-16-9
M. Wt: 257.1
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Description

Product Overview (2E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid (CAS Number: 40803-53-0) is a high-purity, brominated cinnamic acid derivative supplied for research and development purposes. This compound features a molecular formula of C 10 H 9 BrO 3 and a molecular weight of 257.083 g/mol . Its defined structure, characterized by a bromo-methoxy phenyl group conjugated to a prop-2-enoic acid chain, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value This compound serves as a versatile building block for the synthesis of more complex molecules. Its core structure is of significant interest in the design and development of novel bioactive compounds. Specifically, derivatives of cinnamic acid that feature carboxylic acid functional groups have been investigated as non-classical inhibitors of Carbonic Anhydrase (CA) isozymes . Unlike classical sulfonamide-based inhibitors, these carboxylic acid inhibitors often function by anchoring to the zinc-bound water molecule within the enzyme's active site, offering a pathway for developing isoform-specific therapeutics . As such, this compound is a key precursor for researchers exploring new inhibitors for CA isoforms associated with conditions such as glaucoma, epilepsy, and cancer . Usage and Handling This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

60491-16-9

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2e 3 5 Bromo 2 Methoxyphenyl Prop 2 Enoic Acid and Analogues

Classical Synthetic Approaches and Their Adaptations

Traditional methods for the synthesis of cinnamic acids, including the target compound, have been well-established for over a century. These methods, while reliable, often require harsh reaction conditions.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and a cornerstone in the synthesis of α,β-unsaturated acids like (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid. The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base catalyst.

The general mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate ion. This is followed by a nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde (5-bromo-2-methoxybenzaldehyde in this case) to form a tetrahedral intermediate. Subsequent dehydration yields the α,β-unsaturated product.

A common and effective variation is the Doebner modification, which utilizes pyridine (B92270) as the solvent and catalyst, often with a co-catalyst like piperidine. This modification is particularly useful when malonic acid is used, as it facilitates decarboxylation of the intermediate to directly yield the cinnamic acid. For the synthesis of this compound, the reaction would proceed by condensing 5-bromo-2-methoxybenzaldehyde (B189313) with malonic acid.

AldehydeReagentCatalyst/SolventProductYield
5-bromo-2-methoxybenzaldehydeMalonic acidPiperidine/PyridineThis compoundHigh
Benzaldehyde (B42025)Malonic acidPiperidine/PyridineCinnamic acid~95%
m-BromobenzaldehydeMalonic acidPyridinem-Bromocinnamic acid93%

This table presents typical yields for Knoevenagel-Doebner reactions of various benzaldehydes.

Perkin Reaction and Claisen Condensation in Cinnamic Acid Synthesis

The Perkin reaction , discovered by William Henry Perkin in 1868, is another classical method for synthesizing cinnamic acids. synhet.commdpi.com This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst. synhet.commdpi.com For the synthesis of this compound, 5-bromo-2-methoxybenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). longdom.org

The mechanism begins with the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. nih.gov The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the α,β-unsaturated aromatic acid. nih.gov A significant drawback of the Perkin reaction is the potential for side product formation when aldehydes are in the presence of a base.

The Claisen condensation and its variation, the Claisen-Schmidt condensation , are also valuable for forming carbon-carbon bonds and can be adapted for cinnamic acid synthesis. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an ester in the presence of a base. To synthesize derivatives of this compound, 5-bromo-2-methoxybenzaldehyde could be reacted with an ester like ethyl acetate in the presence of a strong base such as sodium ethoxide. This would typically yield the corresponding ethyl cinnamate (B1238496), which can then be hydrolyzed to the carboxylic acid. The reaction is particularly useful for producing α,β-unsaturated esters, ketones, and aldehydes.

ReactionAldehydeReagentsProduct
Perkin Reaction5-bromo-2-methoxybenzaldehydeAcetic anhydride, Sodium acetateThis compound
Claisen-Schmidt Condensation5-bromo-2-methoxybenzaldehydeEthyl acetate, Sodium ethoxideEthyl (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoate

This table outlines the reactants for the Perkin and Claisen-Schmidt reactions for the target compound.

Heck Reaction Applications

The Heck reaction, a palladium-catalyzed cross-coupling reaction, offers a versatile method for the synthesis of substituted alkenes, including cinnamic acid derivatives. mdpi.comijarsct.co.in This reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. mdpi.com For the synthesis of this compound, one potential route is the reaction of 5-bromo-2-methoxy-1-iodobenzene with acrylic acid. Alternatively, a more common approach involves the reaction of an aryl halide with an acrylate (B77674) ester followed by hydrolysis.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. nih.gov The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-isomer. ijarsct.co.in

Aryl HalideAlkeneCatalystBaseProduct
5-bromo-2-methoxy-1-iodobenzeneAcrylic acidPalladium(II) acetateTriethylamineThis compound
Aryl bromidesAcrylic acidPd(L-proline)2 complex-Corresponding cinnamic acids
p-Bromoanisole2-Ethylhexyl acrylatePalladium on carbon-2-Ethylhexyl p-methoxycinnamate

This table provides examples of Heck reaction conditions for the synthesis of cinnamic acid derivatives.

Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound focus on improving the efficiency, environmental impact, and stereochemical control of the reactions.

Green Chemistry Methodologies, including Ionic Liquid Media

Green chemistry principles are increasingly being applied to organic synthesis to reduce the use and generation of hazardous substances. In the context of cinnamic acid synthesis, this often involves the use of more environmentally benign solvents and catalysts.

Ionic liquids (ILs) have emerged as promising "green" solvents due to their low vapor pressure, thermal stability, and recyclability. synhet.com They can act as both the solvent and catalyst in reactions like the Knoevenagel condensation. For instance, the synthesis of cinnamic acid derivatives has been successfully carried out in water-insoluble ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) with a catalytic amount of piperidine. synhet.com This method offers high yields and the ability to reuse the ionic liquid for several reaction cycles. synhet.com

AldehydeReagentIonic LiquidCatalystYield
Various aromatic aldehydesPropanedioic acid[bmim]PF6PiperidineGood to excellent
BenzaldehydeMalonic acid[bmim]BF4Ethylenediammonium diacetate (EDDA)High

This table illustrates the use of ionic liquids in the Knoevenagel condensation for synthesizing cinnamic acid derivatives.

Stereoselective Synthesis of (2E)-Isomers

The biological and chemical properties of cinnamic acid derivatives are often dependent on the stereochemistry of the double bond. The (2E)-isomer is typically the more stable and desired product. Many of the classical synthetic methods, such as the Knoevenagel-Doebner, Perkin, and Heck reactions, inherently favor the formation of the thermodynamically more stable (E)-isomer.

The Knoevenagel-Doebner reaction, for example, is highly stereoselective for the (E)-isomer due to steric hindrance in the transition state leading to the intermediate before decarboxylation. Similarly, the Heck reaction generally exhibits high trans selectivity in the migratory insertion and β-hydride elimination steps. ijarsct.co.in

While these classical methods often provide good stereoselectivity, modern synthetic methods can offer even greater control. For instance, specific catalyst systems in the Heck reaction can further enhance the E/Z ratio. Furthermore, photochemical E/Z isomerization can be employed to convert any undesired (Z)-isomer to the (E)-form, although this is often less efficient for preparative scale synthesis. The choice of synthetic route can therefore be guided by the desired stereochemical outcome, with several reliable methods available for obtaining this compound with high stereopurity.

Synthesis of Key Precursors and Intermediates (e.g., substituted bromophenols)

The synthesis of this compound and its analogues relies on the availability of appropriately substituted precursors, primarily substituted benzaldehydes and bromophenols. These intermediates are crucial building blocks that dictate the final structure of the cinnamic acid derivative. Various synthetic strategies have been developed to prepare these key precursors, often involving multi-step reaction sequences.

A common and essential precursor for the target molecule is 5-bromo-2-methoxybenzaldehyde. prepchem.comsigmaaldrich.comchemimpex.com This intermediate can be synthesized from p-bromoanisole. The process involves cooling a solution of p-bromoanisole in methylene chloride and then adding titanium tetrachloride, followed by 1,1-dichloromethyl methyl ether. The reaction is quenched with sodium bicarbonate, and the organic layer is extracted to yield 5-bromo-2-methoxybenzaldehyde. prepchem.com This aldehyde serves as a direct precursor for the final product through condensation reactions. jocpr.comnih.gov

Another important class of intermediates is substituted bromophenols. These compounds can be synthesized through various methods, including the demethylation of diaryl methanes and diazotization-bromination reactions. For instance, novel bromophenol derivatives have been synthesized from the demethylation of diaryl methanes using boron tribromide (BBr3) in dichloromethane. mdpi.com This method is effective for converting aryl methyl ethers to the corresponding phenols. mdpi.com

Furthermore, 3-amino-4-bromophenol, another valuable intermediate, can be synthesized through a three-step process involving diazotization, bromination, and reduction. The synthesis starts with the diazotization of 3-nitro-4-aminophenol in hydrobromic acid with sodium nitrite. The resulting diazonium salt is then subjected to a bromination reaction, followed by reduction to yield 3-amino-4-bromophenol. google.com

The synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a related precursor, can be achieved by the bromination of vanillin (B372448) using liquid bromine and potassium bromide in acetic acid. guidechem.com The reaction conditions, such as temperature and addition time of bromine, are optimized to achieve a high yield of the desired product. guidechem.com

The following tables summarize the key precursors and their synthetic routes:

Table 1: Synthesis of 5-bromo-2-methoxybenzaldehyde

Starting MaterialReagentsSolventProduct
p-BromoanisoleTitanium tetrachloride, 1,1-dichloromethyl methyl etherMethylene chloride5-bromo-2-methoxybenzaldehyde

Table 2: Synthesis of Substituted Bromophenols

Starting MaterialReagentsKey TransformationProduct
Diaryl methanesBoron tribromide (BBr3)O-Me demethylationBromophenol derivatives
3-nitro-4-aminophenolHydrobromic acid, Sodium nitrite, Cuprous bromide, Hydrazine (B178648) hydrateDiazotization, Bromination, Reduction3-amino-4-bromophenol
VanillinLiquid bromine, Potassium bromideBromination5-bromo-2-hydroxy-3-methoxybenzaldehyde

These synthetic methodologies provide access to a range of substituted bromophenols and benzaldehydes, which are essential for the subsequent synthesis of this compound and its analogues through reactions such as the Knoevenagel or Perkin condensation. jocpr.comnih.gov The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Advanced Spectroscopic and Crystallographic Investigations of 2e 3 5 Bromo 2 Methoxyphenyl Prop 2 Enoic Acid and Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For derivatives of (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid, both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

For instance, in ¹H NMR spectra of similar structures, the vinyl protons of the prop-2-enoic acid moiety are expected to appear as doublets with a coupling constant (J value) of approximately 15-16 Hz, confirming the E (trans) configuration of the double bond. The proton attached to the carbon adjacent to the carbonyl group typically resonates at a higher chemical shift (downfield) compared to the proton adjacent to the phenyl ring.

The aromatic protons of the 5-bromo-2-methoxyphenyl group would exhibit a characteristic splitting pattern. The proton ortho to the methoxy (B1213986) group is expected to be the most shielded (upfield), while the proton ortho to the bromine atom would be the most deshielded (downfield). The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 165-175 ppm. The carbons of the double bond would resonate in the olefinic region (around 115-145 ppm). The carbon atoms of the phenyl ring would show distinct chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound based on Analogous Compounds

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
-COOH12.0 - 13.0br s-
Hα (vinyl)6.3 - 6.5d~16
Hβ (vinyl)7.6 - 7.8d~16
Ar-H (ortho to -OCH₃)6.8 - 7.0d~8-9
Ar-H (para to -OCH₃)7.4 - 7.6dd~8-9, ~2-3
Ar-H (ortho to -Br)7.7 - 7.9d~2-3
-OCH₃3.8 - 4.0s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

CarbonPredicted Chemical Shift (ppm)
C=O168 - 172
Cα (vinyl)118 - 122
Cβ (vinyl)140 - 145
C-ipso (C-OCH₃)155 - 160
C-ipso (C-Br)115 - 120
Aromatic CH110 - 135
-OCH₃55 - 60

Fourier-Transform Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of a molecule. These methods provide valuable information about the functional groups present and their local environment.

For this compound, the FTIR and Raman spectra would be characterized by several key vibrational bands. The most prominent feature in the FTIR spectrum is expected to be the broad O-H stretching vibration of the carboxylic acid dimer, typically observed in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong absorption band around 1680-1710 cm⁻¹. The C=C stretching of the propenoic acid chain and the aromatic ring would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group would be visible around 1250 cm⁻¹ and 1020-1050 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

In the Raman spectrum, the C=C stretching vibrations of the aromatic ring and the vinyl group are often strong and provide clear diagnostic peaks. The symmetric stretching of the carboxylic acid C=O group also gives a characteristic Raman band.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H stretch (carboxylic acid dimer)2500-3300 (broad)Weak or absent
C-H stretch (aromatic)3000-3100Strong
C-H stretch (vinyl)3020-3080Strong
C=O stretch (carboxylic acid)1680-1710Moderate
C=C stretch (vinyl)1620-1640Strong
C=C stretch (aromatic)1450-1600Strong
C-O-C stretch (methoxy)1240-1260 (asymmetric), 1020-1050 (symmetric)Moderate
C-Br stretch500-600Moderate

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Analysis of Molecular Conformation and Geometry

The molecular conformation of this compound is expected to be largely planar, a common feature in cinnamic acid derivatives. The planarity is favored by the delocalization of π-electrons across the phenyl ring, the propenoic acid moiety, and the carbonyl group. The dihedral angle between the phenyl ring and the plane of the propenoic acid group is a key conformational parameter. In related structures, this angle is typically small, indicating a high degree of conjugation.

The bond lengths and angles are expected to be within the standard ranges for similar organic compounds. The C=C double bond of the propenoic acid chain will exhibit a length of approximately 1.34 Å, while the adjacent C-C single bonds will be shorter than a typical alkane C-C bond due to partial double bond character. The C=O bond of the carboxylic acid is expected to be around 1.25 Å, and the C-O single bond around 1.31 Å.

Table 4: Expected Bond Lengths and Angles for this compound based on Analogous Structures

Bond/AngleExpected Value
C=C (vinyl)~1.34 Å
C-C (vinyl-phenyl)~1.47 Å
C-C (vinyl-carboxyl)~1.48 Å
C=O (carboxyl)~1.25 Å
C-O (carboxyl)~1.31 Å
C-Br~1.90 Å
C-O (methoxy)~1.36 Å
C=C-C (vinyl)~120°
C-C=O (carboxyl)~122°
O=C-O (carboxyl)~123°

Elucidation of Intermolecular Interactions and Supramolecular Architecture

The supramolecular architecture of this compound in the solid state will be dominated by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

In addition to this primary interaction, weaker C-H···O hydrogen bonds are also expected to play a crucial role in stabilizing the crystal packing. These interactions can involve the carbonyl oxygen, the methoxy oxygen, and various aromatic and vinyl C-H donors.

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Distance/Geometry
Hydrogen BondO-H (carboxyl)O=C (carboxyl)O···O distance ~2.6-2.7 Å
Hydrogen BondC-H (aromatic/vinyl)O=C (carboxyl), O (methoxy)C···O distance ~3.0-3.5 Å
Halogen BondC-BrO=C (carboxyl)Br···O distance < sum of van der Waals radii
π-π StackingPhenyl RingPhenyl RingCentroid-centroid distance ~3.4-3.8 Å

Computational and Theoretical Chemistry Studies of 2e 3 5 Bromo 2 Methoxyphenyl Prop 2 Enoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to study the structural and electronic properties of molecules. These calculations provide a detailed understanding of the molecule's behavior at the atomic level. For derivatives of cinnamic acid, DFT methods have been successfully used to analyze their geometric parameters, vibrational spectra, and electronic characteristics.

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For similar chalcone (B49325) derivatives, the HOMO-LUMO energy gap has been calculated to be around 3.75 eV, indicating good stability.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. In a typical MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential. For (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid, the oxygen atoms of the carboxyl and methoxy (B1213986) groups would be expected to be in the negative potential region, while the hydrogen atoms would be in the positive potential region.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Cinnamic Acid Derivative

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -2.50

Note: The data in this table is illustrative and based on typical values for similar compounds.

Theoretical vibrational analysis, often performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. This aids in the structural confirmation of the synthesized compound. For related methoxycinnamic acid derivatives, studies have successfully correlated theoretical calculations with experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes, including the characteristic stretches of the C=O, C=C, and C-O bonds.

Table 2: Illustrative Vibrational Frequencies for a Cinnamic Acid Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H stretch (Carboxylic acid) 3500 3450
C=O stretch (Carboxylic acid) 1720 1705
C=C stretch (Alkene) 1640 1625

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Docking and Dynamics Simulation Studies

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein (receptor). These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking study includes the binding pose of the ligand in the active site of the protein and a scoring function that estimates the binding affinity (often expressed as binding energy in kcal/mol). A more negative binding energy indicates a stronger and more stable interaction. For various chalcone and cinnamic acid derivatives, docking studies have been performed against a range of biological targets, including enzymes and receptors involved in inflammation and cancer. These studies have successfully predicted binding modes that are consistent with experimental observations.

Table 3: Illustrative Molecular Docking Results for a Cinnamic Acid Derivative with a Target Protein

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Cinnamic Acid Derivative Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530

Note: The data in this table is illustrative and based on typical findings for similar compounds.

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can elucidate the key molecular recognition mechanisms. This includes identifying the specific amino acid residues in the receptor's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. Understanding these interactions is crucial for explaining the ligand's biological activity and for designing more potent and selective inhibitors. For example, in studies of related compounds, the carboxyl group is often found to form critical hydrogen bonds with polar residues in the active site, while the aromatic rings engage in hydrophobic and π-π stacking interactions. Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time and provide insights into the dynamic nature of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For a series of analogs of this compound, QSAR methodologies could be employed to predict their therapeutic efficacy and to guide the synthesis of new derivatives with potentially enhanced activity. The fundamental principle is that variations in the biological activity of these compounds are directly related to changes in their molecular features. unipd.it

The development of a robust QSAR model is a systematic process that involves several key stages: the careful selection of a dataset of molecules with their corresponding biological activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. pepdd.comjocpr.com

The initial step in QSAR modeling for a series of this compound derivatives would involve calculating a wide array of molecular descriptors. nih.gov These numerical values represent different aspects of the molecule's structure and physicochemical properties. wiley.com Descriptors can be categorized based on their dimensionality:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: These include lists of structural fragments and functional groups present in the molecule. hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, these encompass topological indices that describe molecular branching, connectivity, and shape. fiveable.me

3D Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's volume, surface area, and steric properties. fiveable.me

Electronic Descriptors: Quantum chemical calculations can provide descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges, which are crucial for describing a molecule's reactivity and interaction potential. ucsb.edu

For a hypothetical series of derivatives of this compound, a variety of these descriptors would be calculated. For instance, modifications to the phenyl ring or the acrylic acid side chain would alter descriptors like molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and electronic properties.

The following table illustrates a hypothetical set of calculated descriptors for a small dataset of this compound analogs, where R1 and R2 represent different substituent groups. The biological activity is given as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

CompoundR1R2Molecular Weight (g/mol)log PTopological Polar Surface Area (Ų)pIC50
15-Br2-OCH3257.083.1046.55.25
25-Cl2-OCH3212.632.8546.54.98
35-Br2-OH243.052.6557.55.50
45-NO22-OCH3223.182.4092.34.75
5H2-OCH3178.182.5046.54.30

Once a relevant set of descriptors has been identified, a mathematical model is constructed to correlate these descriptors with the observed biological activity. nih.gov Various statistical techniques can be employed for this purpose:

Multiple Linear Regression (MLR): This method generates a simple linear equation that describes the relationship between the biological activity and two or more descriptors. unipd.itscribd.com An MLR model for our hypothetical dataset might take the form:

pIC50 = c₀ + c₁(log P) + c₂(TPSA)

Partial Least Squares (PLS): PLS is a more advanced regression technique that is particularly useful when the number of descriptors is large or when descriptors are inter-correlated. slideshare.net

The goal is to develop a model that not only fits the training data well but can also accurately predict the activity of new, untested compounds. ijert.org

Validation is a critical step to ensure that the developed QSAR model is robust, reliable, and has predictive capability. nih.govbasicmedicalkey.com A model that is not properly validated may simply be a result of a chance correlation. Validation is typically performed using two main strategies:

External Validation: This is considered the most stringent test of a model's predictive power. mdpi.com The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activities of the compounds in the test set provides a measure of its real-world predictive performance. semanticscholar.org

The quality of a QSAR model is judged by several statistical metrics, as shown in the hypothetical validation results table below.

ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6Measures the goodness-of-fit of the model to the training data.
Cross-validated R² (LOO)> 0.5Indicates the internal predictive ability of the model.
External (Test Set) R²R²_pred> 0.5Measures the model's ability to predict the activity of an external set of compounds.

By applying these QSAR methodologies to this compound and its analogs, researchers could gain valuable insights into the structural requirements for a specific biological activity, thereby accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com

Structure Activity Relationship Sar Studies of 2e 3 5 Bromo 2 Methoxyphenyl Prop 2 Enoic Acid and Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The nature, number, and position of substituents on the phenyl ring of cinnamic acid analogues play a pivotal role in determining their biological potency and selectivity. nih.govmdpi.com

Nature of Substituents: The introduction of various functional groups onto the phenyl ring significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

Halogens: Halogen substituents, such as bromine and chlorine, can modulate the lipophilicity and electronic character of the molecule. For instance, in a series of cinnamic acid derivatives tested for antibacterial activity, the type and position of the halogen were found to be critical. nih.gov A para-substituted chloro-compound demonstrated higher activity compared to its ortho-substituted counterpart, suggesting that the position of the halogen influences the compound's ability to interact with its target. nih.gov

Methoxy (B1213986) and Hydroxyl Groups: The presence of methoxy (-OCH3) and hydroxyl (-OH) groups on the aromatic ring is a key determinant of the biological activity of cinnamic acid derivatives. mdpi.com Methoxy derivatives have often been shown to exhibit higher biological activity than their corresponding hydroxy-derivatives. mdpi.com This is particularly evident in their antidiabetic and anticancer activities, where a methoxy group at the para position is considered crucial. mdpi.com For example, a derivative bearing a catechol group (two adjacent hydroxyl groups) on the aromatic ring, demonstrated significant antibacterial activity against S. aureus. nih.gov

Number of Substituents: The degree of substitution on the phenyl ring also impacts biological activity. Increasing the number of substituents can lead to enhanced potency, as seen in some chalcone (B49325) analogues with a 3,4,5-trimethoxyphenyl group which showed notable antiproliferative activity. nih.gov However, the relationship is not always linear, and an optimal number of substituents often exists for a specific biological target.

The following table summarizes the impact of various substituent modifications on the biological activity of cinnamic acid analogues.

Substituent Position Effect on Biological Activity
ChlorineParaEnhanced antibacterial activity compared to ortho position. nih.gov
MethoxyParaCrucial for antidiabetic and anticancer activities. mdpi.com
Catechol Group-Significant antibacterial activity against S. aureus. nih.gov
Hydrophobic, Small SubstituentMetaMore likely to be potent root growth inhibitors. nih.gov

Positional Isomer Effects on Molecular Interactions

The position of substituents on the phenyl ring of cinnamic acid derivatives significantly influences their molecular interactions and, consequently, their biological activity. nih.gov This is due to the altered steric and electronic profiles of the positional isomers, which affect how they bind to target proteins or other biological molecules.

For example, studies on halogen-substituted cinnamic acids have shown that the position of the halogen atom is a critical factor for antibacterial efficacy. nih.gov A para-substituted chloro-derivative was found to be more active than the ortho-substituted isomer, indicating that the para position is more favorable for the desired molecular interactions. nih.gov This suggests that the active site of the target enzyme or receptor may have a specific shape that accommodates the substituent better at the para position, or that the electronic distribution in the para-isomer is more conducive to binding.

Similarly, in the context of plant growth inhibition, the position of substituents on the aromatic ring of cis-cinnamic acid analogues was found to be important. nih.gov While ortho- and para-substituted analogues generally showed low potency, meta-substitution was found to be less critical for potency. nih.gov This suggests that substituents at the ortho and para positions may introduce steric hindrance that prevents the molecule from fitting into its binding site, whereas the meta position is more tolerant to substitution.

The table below illustrates the effect of substituent position on the biological activity of cinnamic acid analogues.

Substituent Position Observed Biological Activity
ChlorineParaHigher antibacterial activity. nih.gov
ChlorineOrthoLower antibacterial activity. nih.gov
Various SubstituentsOrthoGenerally low potency as plant growth inhibitors. nih.gov
Various SubstituentsParaGenerally low potency as plant growth inhibitors. nih.gov
Various SubstituentsMetaPotency is often retained. nih.gov

Stereochemical Influences on Activity (E/Z Isomerism)

The geometry of the double bond in the prop-2-enoic acid side chain of cinnamic acid derivatives, which can exist as either the E (trans) or Z (cis) isomer, can have a profound impact on their biological activity. nih.gov The two isomers have distinct three-dimensional shapes, which can lead to different binding affinities for their biological targets.

In nature, the trans (E) isomer of cinnamic acid is more common and generally more stable. nih.govscielo.org.mx However, the cis (Z) isomer is often associated with more potent biological effects in certain contexts. For instance, cis-cinnamic acid has been shown to be a significantly more potent plant growth inhibitor than its trans counterpart. nih.govresearchgate.net Structure-activity relationship studies on cis-cinnamic acid analogues have highlighted that the cis-configuration of the alkene moiety is a key feature for this inhibitory activity. nih.gov

The differential activity of the E and Z isomers can be attributed to their distinct spatial arrangements of the phenyl ring and the carboxylic acid group. researchgate.net This difference in geometry can affect how the molecule fits into the active site of an enzyme or a receptor, leading to variations in binding affinity and subsequent biological response.

The study of E and Z isomers of 3-methoxycinnamic acid as catalysts for benzoxazine (B1645224) polymerizations revealed that the Z-isomer was a more effective catalyst than the E-isomer. nih.gov This was attributed to the different dissociation equilibria of the two isomers, with the stronger acidity of the Z-form leading to a higher concentration of protons to catalyze the reaction. nih.gov While this is a chemical application, it underscores the significant impact of stereochemistry on the reactivity and properties of these molecules.

The following table summarizes the influence of E/Z isomerism on the activity of cinnamic acid derivatives.

Isomer Compound/Context Observed Activity
Z (cis)Cinnamic acidPotent plant growth inhibitor. nih.govresearchgate.net
E (trans)Cinnamic acidLess potent plant growth inhibitor. researchgate.net
Z (cis)3-methoxycinnamic acidMore effective catalyst for benzoxazine polymerization. nih.gov
E (trans)3-methoxycinnamic acidLess effective catalyst for benzoxazine polymerization. nih.gov

Design Principles for Optimized Biological Activity and Molecular Scaffolds

The design of optimized cinnamic acid-based molecular scaffolds for enhanced biological activity is guided by several key principles derived from extensive structure-activity relationship (SAR) studies. These principles focus on the strategic modification of the core cinnamic acid structure, which consists of a phenyl ring, an alkene bridge, and a carboxylic acid group. nih.govrsc.orgresearchgate.net

Key Design Principles:

Phenyl Ring Substitution: The aromatic ring is a primary site for modification to modulate potency and selectivity. nih.gov

Hydrophobicity and Sterics: For certain activities, such as plant growth inhibition, analogues with hydrophobic and sterically small substituents at the meta position of the phenyl ring are more likely to be potent. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its interaction with biological targets.

Carboxylic Acid Group Modification: The carboxylic acid moiety is crucial for the activity of many cinnamic acid derivatives. nih.gov Modifications at this site can lead to compounds with improved properties.

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide can alter the compound's lipophilicity and pharmacokinetic profile. This strategy has been employed to develop derivatives with enhanced antibacterial or anti-inflammatory properties. nih.gov

Alkene Bridge Modification: The double bond in the acrylic acid side chain contributes to the rigidity of the molecule.

Stereochemistry: As discussed previously, the E/Z configuration of the double bond is a critical determinant of biological activity. mdpi.com The synthesis of specific isomers can be a key strategy for optimizing activity.

Molecular Scaffolding and Hybridization:

Scaffold Hopping: Replacing the cinnamic acid scaffold with other bioisosteric groups can lead to the discovery of novel compounds with improved properties.

Hybrid Molecules: Combining the cinnamic acid scaffold with other pharmacologically active moieties can result in hybrid molecules with dual or enhanced activity. For example, cinnamic acid derivatives have been hybridized with other compounds to create potent anti-inflammatory agents. researchgate.net

The following table outlines some design principles and their application in optimizing the biological activity of cinnamic acid scaffolds.

Design Principle Modification Strategy Resulting Improvement
Phenyl Ring SubstitutionIntroduction of meta-hydrophobic, small substituentsEnhanced plant growth inhibition. nih.gov
Carboxylic Acid ModificationEsterification or amidationAltered lipophilicity and potential for enhanced antibacterial or anti-inflammatory activity. nih.gov
Alkene Bridge ControlSynthesis of specific E/Z isomersOptimized biological activity based on target preference. mdpi.com
Molecular HybridizationCombination with other active moietiesDevelopment of hybrid compounds with potentially synergistic or enhanced therapeutic effects. researchgate.net

Synthesis and Exploration of 2e 3 5 Bromo 2 Methoxyphenyl Prop 2 Enoic Acid Analogues and Derivatives

Design and Synthesis of Novel Phenyl Ring Substituted Analogues

The synthesis of phenyl ring substituted analogues of (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid typically starts with the appropriately substituted benzaldehyde (B42025). The core of this synthetic approach often relies on classic condensation reactions such as the Knoevenagel and Perkin reactions, which are well-established methods for the formation of α,β-unsaturated acids.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For the synthesis of cinnamic acid analogues, this involves reacting a substituted benzaldehyde with malonic acid in a solvent like pyridine (B92270) with a catalytic amount of piperidine. The reaction proceeds through a carbanion intermediate, followed by condensation and subsequent decarboxylation to yield the desired trans-cinnamic acid derivative. The versatility of this method allows for the use of a wide range of substituted benzaldehydes, enabling the introduction of various functional groups onto the phenyl ring.

The Perkin reaction provides another route to cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. iitk.ac.in For example, reacting an aromatic aldehyde with acetic anhydride and sodium acetate (B1210297) yields the corresponding cinnamic acid. iitk.ac.in While effective, this method can sometimes lead to the formation of side products, and the reaction conditions may not be suitable for all substrates, particularly those with electron-donating groups. jocpr.com

A key starting material for the synthesis of the parent compound and its phenyl ring analogues is 5-bromo-2-methoxybenzaldehyde (B189313) . This commercially available aldehyde can be subjected to Knoevenagel or Perkin conditions to generate the this compound core. To create further diversity, additional substitutions can be introduced on the phenyl ring of the starting benzaldehyde prior to the condensation step.

Table 1: Examples of Phenyl Ring Substituted Analogues of this compound

Starting AldehydeResulting AnalogueSynthetic Method
5-bromo-2-methoxybenzaldehydeThis compoundKnoevenagel/Perkin
3,5-dibromo-2-methoxybenzaldehyde(2E)-3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoic acidKnoevenagel/Perkin
5-bromo-4-fluoro-2-methoxybenzaldehyde(2E)-3-(5-bromo-4-fluoro-2-methoxyphenyl)prop-2-enoic acidKnoevenagel/Perkin
5-bromo-2-methoxy-3-nitrobenzaldehyde(2E)-3-(5-bromo-2-methoxy-3-nitrophenyl)prop-2-enoic acidKnoevenagel/Perkin

Modifications of the Propenoic Acid Moiety (e.g., Esters, Amides, Hydrazides)

The propenoic acid moiety of this compound offers a prime site for chemical modification to generate a variety of derivatives, including esters, amides, and hydrazides. These modifications can significantly alter the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and hydrogen bonding capacity.

Esters are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. This two-step process is often more efficient and proceeds under milder conditions. A variety of alcohols, from simple alkyl alcohols to more complex structures, can be employed to generate a diverse range of esters.

Amides are typically prepared by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. This method is widely used for the formation of amide bonds. A host of commercially available amines can be utilized to introduce a wide array of substituents at the amide nitrogen.

Hydrazides are synthesized by reacting the ester derivative of the cinnamic acid with hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction readily proceeds to give the corresponding hydrazide.

Table 2: Synthetic Routes to Propenoic Acid Derivatives

DerivativeReagents and Conditions
Esters 1. R-OH, H⁺ (catalyst), heat2. i) SOCl₂, reflux; ii) R-OH, base
Amides 1. i) SOCl₂, reflux; ii) R₁R₂NH, base
Hydrazides 1. R-OH, H⁺ (catalyst), heat2. Hydrazine hydrate, ethanol, reflux

Heterocyclic and Bioisosteric Analogues

To further explore the chemical space around this compound, researchers often turn to the synthesis of heterocyclic and bioisosteric analogues. This involves replacing either the phenyl ring or the carboxylic acid moiety with other functional groups that possess similar steric and electronic properties.

The phenyl ring can be replaced with various heterocycles to investigate the impact of heteroatoms on the molecule's properties. For instance, thiophene (B33073) is a common replacement for a benzene (B151609) ring. The synthesis of a thiophene analogue would involve starting with a substituted thiophenecarboxaldehyde, such as 5-bromo-2-thiophenecarboxaldehyde, and subjecting it to a Knoevenagel or Perkin condensation.

Bioisosteric replacement of the carboxylic acid group is a widely used strategy in medicinal chemistry to improve a compound's pharmacokinetic profile. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. Tetrazoles, in particular, are frequently employed as they share a similar pKa and planar geometry with the carboxylate group. The synthesis of a tetrazole analogue typically involves the conversion of the corresponding nitrile to the tetrazole ring using reagents like sodium azide.

The synthesis of non-benzenoid analogues, such as those containing a tropone (B1200060) scaffold, has also been explored to create novel cinnamate (B1238496) analogues. rsc.org

Table 3: Examples of Heterocyclic and Bioisosteric Analogues

Analogue TypeExample StructureKey Starting Material
Heterocyclic (Phenyl Ring) (2E)-3-(5-bromo-2-thienyl)prop-2-enoic acid5-bromo-2-thiophenecarboxaldehyde
Bioisosteric (Carboxylic Acid) 5-((E)-2-(5-bromo-2-methoxyphenyl)vinyl)-1H-tetrazole(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile

Library Synthesis and Combinatorial Chemistry Approaches for Diversification

To efficiently explore the vast chemical space surrounding the this compound scaffold, combinatorial chemistry and library synthesis approaches are invaluable. These techniques allow for the rapid generation of a large number of structurally related compounds for high-throughput screening.

Solid-phase synthesis is a powerful tool for the construction of compound libraries. In this approach, the starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, driving the reactions to completion. For the synthesis of a library of cinnamic acid amides, for example, the parent acid could be anchored to a resin, and then reacted with a diverse set of amines in parallel.

Diversity-oriented synthesis (DOS) is another strategy that aims to generate a collection of structurally diverse and complex molecules from a common starting material. This approach often involves the use of branching reaction pathways and the introduction of various scaffolds and functional groups. Starting with a key intermediate derived from this compound, a DOS approach could lead to a wide range of novel chemical entities with distinct three-dimensional shapes.

While specific library synthesis efforts for this compound are not extensively documented in publicly available literature, the general principles of combinatorial chemistry are readily applicable to this scaffold. The availability of a wide range of substituted benzaldehydes, alcohols, amines, and other building blocks makes the generation of large and diverse libraries of cinnamic acid analogues a feasible and attractive strategy for the discovery of new bioactive compounds.

Applications of 2e 3 5 Bromo 2 Methoxyphenyl Prop 2 Enoic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

Cinnamic acid and its derivatives are recognized as vital intermediates in the formation of commercially and biologically significant molecules. jocpr.comresearchgate.net They serve as foundational scaffolds for synthesizing a variety of complex structures, including styrenes, stilbenes, and numerous heterocyclic compounds. jocpr.combiointerfaceresearch.com The specific substitution pattern of (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid makes it a tailored starting material for producing highly functionalized derivatives.

One of the most prominent applications of cinnamic acid derivatives is in the synthesis of chalcones, which are 1,3-diaryl-2-propene-1-one compounds. nih.govresearchgate.net Chalcones are, in turn, key precursors in the biosynthesis of flavonoids and can be used to synthesize various heterocyclic systems like isoxazoles and benzothiazepines. biointerfaceresearch.comresearchgate.net For example, a related chalcone (B49325), (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, has demonstrated significant anticancer activity. nih.gov The title compound can be envisioned as a direct precursor to a range of bromo-methoxy substituted chalcones and subsequent flavonoid structures, which are of interest for their pharmacological properties. researchgate.net

Furthermore, the carboxylic acid moiety can be transformed into esters and amides, expanding its utility. jocpr.commdpi.com These modifications are crucial for creating molecules with specific physical and biological properties, finding use in pharmaceuticals, agrochemicals, and personal care products. researchgate.net

Table 1: Examples of Complex Molecules Derived from Cinnamic Acid Scaffolds

Precursor Class Derived Complex Molecule Class Synthetic Transformation Significance of Product
Cinnamic Acids Chalcones Claisen-Schmidt Condensation Intermediates for flavonoids, anticancer agents. researchgate.netnih.gov
Cinnamic Acids Stilbenes Decarboxylation Pharmacologically active compounds. jocpr.com
Cinnamic Acids β-Lactones Bromination Intermediates for stereospecific synthesis. nih.gov

Precursor in Stereoselective Organic Transformations

The (2E)-configuration of the double bond in this compound is crucial for its role as a precursor in stereoselective reactions. The geometry of the starting alkene dictates the stereochemical outcome of addition reactions across the double bond.

A well-documented example is the electrophilic addition of bromine to trans-cinnamic acid. This reaction proceeds stereoselectively via an anti-addition mechanism, involving a bridged bromonium ion intermediate, to form a specific pair of enantiomers (the erythro diastereomer). alfredstate.edursc.org This stereospecificity is a fundamental principle in organic synthesis, allowing for precise control over the 3D arrangement of atoms in the product.

Moreover, cinnamic acids are valuable precursors for the stereoselective synthesis of vinyl bromides. nih.gov They can be converted into cis-β-bromostyrenes through a sequence involving the formation of an isolable β-lactone intermediate. nih.gov Another method involves the debrominative decarboxylation of the corresponding dibromoaryl propanoic acids, which can be manipulated to selectively produce (Z)-β-bromostyrenes. sharif.edu These transformations highlight how the inherent stereochemistry of the parent cinnamic acid derivative can be transferred and controlled in subsequent synthetic steps, which is of considerable importance for the synthesis of complex target molecules where specific stereoisomers are required.

Table 2: Stereoselective Reactions Involving Cinnamic Acid Derivatives

Starting Material Reagents Key Intermediate Product Stereochemistry
trans-Cinnamic Acid Br₂ Bridged Bromonium Ion Erythro-2,3-dibromo-3-phenylpropanoic acid (Anti-addition). alfredstate.edu
Cinnamic Acids Br₂, then DBU β-Lactone cis-β-Bromostyrene (Stereospecific). nih.gov

Utility in Polymer Science and Material Synthesis

Cinnamic acid and its derivatives are increasingly recognized as valuable building blocks for creating advanced polymers. researchgate.netrsc.org The presence of both a polymerizable double bond and a reactive carboxylic acid group within the same molecule provides significant versatility in polymer synthesis. researchgate.net These monomers have been used extensively in the preparation of polyesters, polyamides, and poly(anhydride esters). rsc.org

A key feature of polymers derived from cinnamic acid is their photoreactivity, stemming from the carbon-carbon double bond. researchgate.net This allows for two primary photochemical reactions: E-Z (cis-trans) photoisomerization and [2+2] photocycloaddition. researchgate.net These properties are exploited to create photoreactive polymers that can be cross-linked upon exposure to UV light. Such materials have applications in drug delivery systems and as photoresist materials used in electronics manufacturing. researchgate.netresearchgate.net

In addition to forming the polymer backbone, cinnamic acid derivatives can also act as catalysts. For instance, geometric isomers of 3-methoxycinnamic acid have been shown to be effective organocatalysts for the polymerization of benzoxazines, significantly lowering the required polymerization temperatures. nih.gov The specific bromo and methoxy (B1213986) substituents on this compound could be used to fine-tune the properties—such as thermal stability, optical behavior, and biocompatibility—of the resulting polymers. researchgate.net

Role in Biosynthetic Pathway Intermediates and Biomimetic Synthesis

In the realm of natural product chemistry, cinnamic acid holds a central position as a key intermediate in major biosynthetic pathways. jocpr.com It is a product of the shikimate pathway and the entry point into the widespread phenylpropanoid pathway. nih.govresearchgate.net This pathway is responsible for the biosynthesis of an enormous variety of plant secondary metabolites. nih.govresearchgate.net

The biosynthesis is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of the amino acid L-phenylalanine into cinnamic acid. researchgate.net From there, a cascade of enzymatic reactions including hydroxylations, methylations, and ligations generates a diverse array of compounds such as flavonoids, coumarins, lignins (essential structural polymers in plants), and phenolic volatiles. nih.govfrontiersin.org

The structure of this compound, with its methoxy group, is analogous to naturally occurring phenylpropanoid intermediates like ferulic acid (4-hydroxy-3-methoxycinnamic acid). This structural similarity makes it a valuable tool for biomimetic synthesis, where chemists aim to replicate nature's synthetic strategies in the laboratory. By using such precursors, researchers can potentially devise efficient, nature-inspired routes to complex natural products and their analogues. The phenylpropanoid pathway's role in plant defense also inspires the synthesis of derivatives for evaluation as potential antimicrobial or antioxidant agents. mdpi.comnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
3-methoxycinnamic acid
Cinnamic acid
Ferulic acid
L-phenylalanine
Styrenes
Stilbenes
Chalcones
Flavonoids
Isoxazoles
Benzothiazepines
Vinyl bromides
β-Lactones
Polyesters
Polyamides
Poly(anhydride esters)
Benzoxazines
Coumarins

Future Research Directions and Translational Perspectives for Substituted Cinnamic Acids

Emerging Synthetic Methodologies for Sustainable Production

The chemical synthesis of substituted cinnamic acids is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. Traditional approaches often rely on harsh reagents and generate significant waste. nih.gov Future research is increasingly focused on green chemistry principles to develop efficient and eco-friendly synthetic routes.

Microwave-Assisted Synthesis: This technique has emerged as a rapid and efficient method for producing cinnamic acid derivatives. nih.govmdpi.comnih.govnih.gov By utilizing microwave irradiation, often in solvent-free conditions, reaction times can be dramatically reduced, and product yields can be significantly improved compared to conventional heating methods. nih.govnih.gov For example, the Knoevenagel condensation, a common reaction for cinnamic acid synthesis, can be effectively carried out using microwave assistance. nih.govresearchgate.net

Photocatalysis: Visible-light photocatalysis offers a sustainable approach to synthesizing and modifying cinnamic acid derivatives. nih.govresearchgate.net This method utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. Researchers have successfully employed photocatalysts for reactions such as oxidative cyclization of cinnamic acids to form coumarins. nih.govresearchgate.net This approach minimizes the need for harsh oxidants and high temperatures.

Biocatalysis and Microbial Engineering: Leveraging enzymes and engineered microorganisms presents a powerful strategy for the sustainable production of substituted cinnamic acids. Biocatalytic processes, such as the use of phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL) enzymes, can convert amino acid precursors directly into cinnamic acid and its hydroxylated derivatives. nih.govresearchgate.net Genetic engineering of microbial hosts like Escherichia coli and Corynebacterium glutamicum is being explored to create whole-cell biocatalysts for the efficient conversion of renewable feedstocks into these valuable compounds. nih.govresearchgate.net

Other Green Approaches: Research is also exploring the use of greener solvents, such as water, and novel catalytic systems to improve the sustainability of cinnamic acid synthesis. mdpi.comacs.org The Mizoroki-Heck cross-coupling reaction, mediated by palladium N-heterocyclic carbene catalysts, is another promising green synthetic route. acs.org

Table 1: Emerging Sustainable Synthetic Methodologies for Substituted Cinnamic Acids
MethodologyDescriptionAdvantagesReferences
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions, often under solvent-free conditions.Rapid reaction times, high yields, reduced waste. nih.gov, mdpi.com, nih.gov, nih.gov
PhotocatalysisEmploys light as an energy source to drive chemical transformations, often using a photocatalyst.Use of renewable energy, mild reaction conditions, high selectivity. nih.gov, researchgate.net
BiocatalysisUtilizes enzymes (e.g., PAL, TAL) or whole-cell microorganisms to catalyze the synthesis of cinnamic acids from renewable precursors.High specificity, mild reaction conditions, environmentally friendly. nih.gov, researchgate.net
Green Chemistry ApproachesInvolves the use of greener solvents (e.g., water), and efficient catalytic systems (e.g., Pd N-heterocyclic carbenes).Reduced environmental impact, increased safety, resource efficiency. mdpi.com, acs.org

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable tools in the discovery and development of novel substituted cinnamic acid derivatives with desired biological activities. These computational approaches can significantly reduce the time and cost associated with traditional experimental screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of the activity of new, unsynthesized derivatives and helps in identifying the key structural features responsible for their therapeutic effects. For cinnamic acid derivatives, QSAR models have been developed to predict their antimicrobial and antitubercular activities. frontiersin.orgmdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govnih.gov Molecular docking simulations are widely used to elucidate the binding modes of substituted cinnamic acids with their molecular targets, such as enzymes and receptors. nih.govacs.orgnih.gov These studies provide valuable insights into the molecular interactions that govern the biological activity of these compounds and can guide the design of more potent and selective inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov This method can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to understand the conformational changes that may occur upon binding. nih.gov

In Silico ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. mdpi.com For substituted cinnamic acids, these models can assess their oral bioavailability, permeability, potential to cross the blood-brain barrier, and toxicological profiles, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process. mdpi.com

Table 2: Advanced Computational Approaches for Predictive Modeling of Substituted Cinnamic Acids
Computational ApproachApplication in Cinnamic Acid ResearchKey Insights ProvidedReferences
Quantitative Structure-Activity Relationship (QSAR)Predicting antimicrobial and antitubercular activities.Identifies key structural features for biological activity. frontiersin.org, mdpi.com
Molecular DockingInvestigating binding interactions with protein targets like enzymes (e.g., tyrosinase, acetylcholinesterase) and receptors.Elucidates binding modes and guides the design of more potent inhibitors. nih.gov, researchgate.net, nih.gov
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-protein complexes.Provides a dynamic understanding of molecular interactions. nih.gov
In Silico ADME/Tox PredictionPredicting pharmacokinetic and toxicological properties.Assesses drug-likeness and potential safety issues. mdpi.com

Novel Molecular Targets and Mechanistic Exploration

A deeper understanding of the molecular mechanisms underlying the diverse biological activities of substituted cinnamic acids is crucial for their rational development as therapeutic agents. Future research will focus on identifying novel molecular targets and further elucidating their mechanisms of action.

Enzyme Inhibition: Substituted cinnamic acids are known to inhibit a variety of enzymes. A significant area of research is their effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis, making them potential agents for hyperpigmentation disorders. mdpi.comnih.govrsdjournal.org They have also been shown to inhibit other enzymes such as lipoxygenases, which are involved in inflammatory processes, and various protein kinases implicated in cancer. nih.govresearchgate.netmdpi.com Future studies will likely uncover new enzymatic targets and explore the structure-activity relationships for enhanced inhibitory potency and selectivity.

Modulation of Signaling Pathways: A growing body of evidence suggests that substituted cinnamic acids can modulate key cellular signaling pathways. For instance, they have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation and tumorigenesis. nih.gov This inhibition can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov Further research is needed to explore their effects on other signaling cascades involved in various diseases.

Anticancer Mechanisms: The anticancer properties of cinnamic acid derivatives are a major focus of investigation. acs.orgfrontiersin.orgmdpi.comdntb.gov.ua Their mechanisms of action are multifaceted and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors). mdpi.comdntb.gov.ua Identifying the specific molecular targets within these pathways will be critical for developing effective cancer therapies. For example, matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, have been identified as potential targets. nih.gov

Antimicrobial Mechanisms: While the antimicrobial properties of cinnamic acid derivatives are well-documented, the precise mechanisms are still being unraveled. Studies suggest that they can disrupt microbial cell membranes and interfere with essential cellular processes. Future research will likely employ advanced techniques to pinpoint the specific molecular interactions responsible for their antimicrobial effects.

Table 3: Novel Molecular Targets and Mechanistic Exploration of Substituted Cinnamic Acids
Area of ExplorationSpecific Targets/MechanismsTherapeutic ImplicationsReferences
Enzyme InhibitionTyrosinase, Lipoxygenases, Protein Kinases (e.g., EGFR, HER2, JAK2), Matrix Metalloproteinases (MMPs)Hyperpigmentation, Inflammation, Cancer mdpi.com, nih.gov, nih.gov, researchgate.net, mdpi.com, nih.gov
Modulation of Signaling PathwaysInhibition of NF-κB signalingInflammation, Cancer nih.gov
Anticancer MechanismsInduction of apoptosis, Inhibition of cell proliferation and angiogenesisCancer frontiersin.org, acs.org, mdpi.com, dntb.gov.ua
Antimicrobial MechanismsDisruption of microbial cell membranesInfectious Diseases

Integration of Omics Data in Structure-Function Studies

The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—with traditional structure-function studies offers a powerful, systems-level approach to understanding the biological effects of substituted cinnamic acids. This integrated approach can provide a more comprehensive picture of their mechanisms of action and help identify novel biomarkers and therapeutic targets.

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomics studies can reveal the metabolic pathways affected by treatment with cinnamic acid derivatives. For example, NMR-based metabolomics has been used to identify metabolic alterations in Escherichia coli exposed to trans-cinnamic acid and its derivatives, unveiling both common and unique cellular targets. nih.gov In another study, the metabolic pathways of cinnamic acid derivatives from Brazilian green propolis were investigated in rats, providing insights into their absorption and metabolism in a living organism. nih.gov Untargeted metabolomic analysis has also been employed to study the short-term effects of trans-cinnamic acid on the metabolism of maize roots. mdpi.com

Transcriptomics: This area of research focuses on the complete set of RNA transcripts produced by an organism. Transcriptomic analysis can identify changes in gene expression in response to treatment with substituted cinnamic acids. For instance, transcriptomic analyses have been used to reveal cell membrane damage in Pseudomonas fragi induced by cinnamic acid. nih.govresearchgate.net By combining transcriptomics with metabolomics, researchers have elucidated the opposing effects of trans- and cis-cinnamic acid on rice coleoptile elongation, linking gene expression changes to metabolic shifts. nih.gov

Proteomics and Other Omics: While less documented for this specific class of compounds, proteomics (the large-scale study of proteins) and other omics technologies hold significant potential. Proteomics could identify protein targets and signaling pathways directly modulated by substituted cinnamic acids. Integrating these various omics datasets with structural information and functional assays will be crucial for building comprehensive models of how these compounds exert their biological effects. This holistic understanding will be instrumental in the rational design of next-generation substituted cinnamic acid-based therapeutics with improved efficacy and safety profiles.

Table 4: Integration of Omics Data in Structure-Function Studies of Substituted Cinnamic Acids
Omics TechnologyApplication in Cinnamic Acid ResearchKey Insights GainedReferences
MetabolomicsIdentifying metabolic alterations in bacteria and plants; Investigating metabolic pathways in rats.Unveils cellular targets and metabolic fate of compounds. nih.gov, nih.gov, mdpi.com
TranscriptomicsRevealing changes in gene expression in bacteria and plants in response to treatment.Identifies molecular mechanisms of action, such as cell membrane damage. nih.gov, nih.gov, researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid relevant to its reactivity and solubility?

  • Answer : The compound features a phenyl ring substituted with bromo (electron-withdrawing) and methoxy (electron-donating) groups at the 5- and 2-positions, respectively, conjugated to a prop-2-enoic acid backbone. The bromo group enhances electrophilic reactivity, while the methoxy group increases solubility in polar solvents due to its hydrophilic nature. Key physicochemical properties include a calculated logP (~2.8) indicating moderate lipophilicity, and pH-dependent solubility (solubility increases in alkaline conditions due to deprotonation of the carboxylic acid). These properties influence its reactivity in nucleophilic substitutions and participation in hydrogen-bonding interactions .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer : A multi-step synthesis is typically used:

  • Step 1 : Bromination and methoxylation of a precursor phenyl ring (e.g., using N-bromosuccinimide for bromination and methyl iodide/K₂CO₃ for methoxy introduction).
  • Step 2 : Formation of the propenoic acid backbone via Knoevenagel condensation between the substituted benzaldehyde derivative and malonic acid under acidic catalysis.
  • Critical parameters : Temperature control (<80°C to avoid decarboxylation), solvent selection (e.g., ethanol for polar intermediates), and stoichiometric ratios to minimize side products like di-substituted byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

  • Answer :

  • HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects trace impurities.
  • NMR (¹H/¹³C) : Confirms regiochemistry (e.g., coupling constants J = 16 Hz for trans-configuration in E-isomer) and substituent positions.
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Q. How can solubility challenges be addressed during in vitro assays?

  • Answer : Use co-solvents like DMSO (≤0.1% v/v to avoid cytotoxicity) or buffered solutions (pH 7.4 with 0.5% Tween-80). For low aqueous solubility, nanoformulation (e.g., liposomes) or salt formation (e.g., sodium salt of the carboxylic acid) improves bioavailability .

Advanced Research Questions

Q. How can conflicting bioactivity results from enzyme inhibition vs. cell-based assays be reconciled?

  • Answer : Discrepancies may arise from differences in membrane permeability (cell-based assays require passive diffusion/active transport) or off-target effects in complex cellular environments. Validate using:

  • Permeability assays : PAMPA or Caco-2 models to assess passive diffusion.
  • Target engagement studies : CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding.
  • Metabolic stability tests : Liver microsome assays to identify rapid degradation in cell media .

Q. What computational approaches predict binding interactions between this compound and target proteins?

  • Answer :

  • Molecular docking (AutoDock Vina) : Models interactions with active sites, highlighting hydrogen bonds with the carboxylic acid group and hydrophobic contacts with the bromophenyl moiety.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, evaluating conformational changes induced by the methoxy group.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide derivatization .

Q. What structure-activity relationships (SAR) emerge when modifying substituents on the phenyl ring?

  • Answer : Comparative studies show:

  • Bromo substitution : Enhances binding affinity to halogen-binding pockets (e.g., in kinases) but reduces solubility.
  • Methoxy position : 2-Methoxy improves metabolic stability (resists CYP450 oxidation) vs. 4-methoxy.
  • Electron-withdrawing groups (e.g., nitro): Increase reactivity but may introduce toxicity. Data from analogs suggest a balance between lipophilicity (bromo) and polarity (methoxy) optimizes activity .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Answer :

  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances oral bioavailability, with enzymatic hydrolysis in vivo releasing the active form.
  • Isotopic labeling (²H or ¹⁹F) : Tracks metabolic pathways via LC-MS to identify vulnerable sites (e.g., demethylation of methoxy groups).
  • Cytochrome P450 inhibitors : Co-administration (e.g., ketoconazole) prolongs half-life in hepatic microsome assays .

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